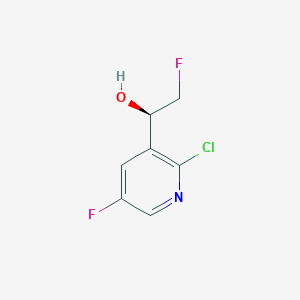

(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol

Description

Properties

IUPAC Name |

(1R)-1-(2-chloro-5-fluoropyridin-3-yl)-2-fluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-7-5(6(12)2-9)1-4(10)3-11-7/h1,3,6,12H,2H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLVOILUAAHCSH-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(CF)O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC(=C1[C@H](CF)O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoropyridine and ethylene oxide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol typically involves:

- Starting Materials : Utilizing 2-chloro-5-fluoropyridine and ethylene oxide.

- Reaction Conditions : Conducting nucleophilic substitution reactions often facilitated by bases like sodium hydroxide or potassium carbonate.

- Purification : Employing techniques such as column chromatography or recrystallization to achieve high purity.

In industrial settings, large-scale reactors and continuous flow processes may be employed to enhance efficiency and yield.

Medicinal Chemistry

This compound serves as a crucial building block in synthesizing pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting neurological and inflammatory diseases.

Case Study : Research indicates that derivatives of this compound exhibit promising activity against specific enzyme targets involved in disease pathways, potentially leading to novel therapeutic agents.

Biological Studies

The compound is utilized in studies focused on enzyme inhibition and receptor binding due to its unique structural features. Its fluorinated nature enhances binding affinity, making it a valuable tool for probing biological mechanisms.

Mechanism of Action : The presence of fluorine atoms enhances the compound's interaction with biological targets, influencing enzyme activity and receptor modulation.

Industrial Applications

In the industrial sector, this compound acts as an intermediate in producing agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various chemical transformations.

The compound has shown potential cytotoxic effects against cancer cell lines, indicating its utility in cancer research. Studies suggest that fluorinated pyridine derivatives can inhibit the proliferation of human cancer cells by inducing apoptosis.

Research Insight : Ongoing studies are exploring the compound's role as an anticancer agent, focusing on its ability to modulate key signaling pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-chloroethanol

- (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-bromoethanol

- (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-iodoethanol

Uniqueness

Compared to similar compounds, (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol exhibits unique properties due to the presence of the fluorine atom in the ethanol moiety. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Biological Activity

(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol is a fluorinated compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClF2N |

| Molecular Weight | 173.57 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1203499-12-0 |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.

- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological functions.

Cytotoxicity and Cancer Research

Research conducted on fluorinated pyridine derivatives indicates that they may exhibit cytotoxic effects against cancer cell lines. For instance, a related study found that compounds with similar structures inhibited the proliferation of human cancer cells by inducing apoptosis . Further investigation into this compound could reveal its potential as an anticancer agent.

Neuropharmacological Effects

Fluorinated compounds have been recognized for their neuropharmacological properties. A study highlighted that certain pyridine derivatives can modulate neurotransmitter systems, leading to anxiolytic or antidepressant effects . This suggests that this compound may have implications in treating mood disorders.

Toxicological Profile

The safety profile of this compound is critical for its potential therapeutic use. Preliminary toxicity assessments indicate that similar compounds can cause skin irritation and other adverse effects at high concentrations . Comprehensive toxicological studies are necessary to establish safe dosage levels for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.